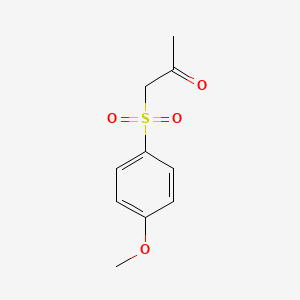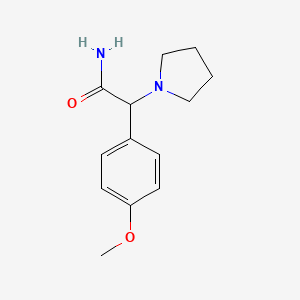![molecular formula C16H14N2O B3022495 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898386-40-8](/img/structure/B3022495.png)
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
描述
“7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, which includes “7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, has been achieved through multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The structures of the synthesized compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .Molecular Structure Analysis
The molecular structure of “7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be represented by the SMILES notation: CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)C .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been functionalized via radical reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” include a molecular weight of 250.3 . More specific properties such as melting point or solubility are not available in the retrieved data.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, focusing on six unique applications:
Antimicrobial Agents
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including multidrug-resistant bacteria, and has demonstrated significant antibacterial activity .
Antituberculosis Agents
Imidazo[1,2-a]pyridine derivatives, including 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been explored for their antituberculosis properties. These compounds have shown efficacy against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. Their mechanism involves inhibiting key enzymes essential for the survival of the tuberculosis bacteria .
Anticancer Agents
Research has indicated that 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can act as an anticancer agent. It has been found to induce apoptosis in cancer cells by interacting with specific cellular pathways. Studies have shown its effectiveness against various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Fluorescent Probes
This compound can be used as a fluorescent probe in biochemical assays. Its structure allows it to emit fluorescence upon binding to specific biomolecules, making it useful for detecting and quantifying biological substances in research and diagnostic applications. This property is particularly valuable in imaging techniques and molecular biology studies .
Enzyme Inhibitors
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its potential as an enzyme inhibitor. It can inhibit various enzymes involved in critical biological processes, such as kinases and proteases. This inhibition can be leveraged to modulate biochemical pathways, offering therapeutic potential in diseases where these enzymes play a key role .
Material Science Applications
Beyond biological applications, this compound has been explored in material science. Its unique chemical properties make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). These materials have applications in electronics and optoelectronics, contributing to the development of new technologies .
作用机制
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb .
未来方向
属性
IUPAC Name |
7-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-7-6-12(2)9-15(18)17-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGOSQZQZADXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC(=CC3=N2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine hydrochloride](/img/structure/B3022414.png)

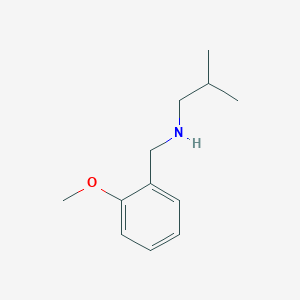
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)

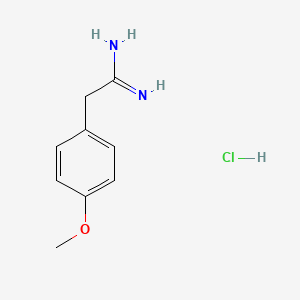
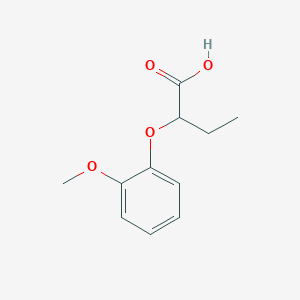

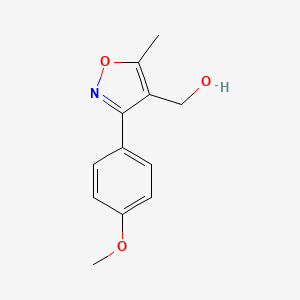
![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)
![[1-(4-Methoxyphenyl)cyclohexyl]methanamine](/img/structure/B3022431.png)
